molecular formula C14H14N4O3 B1480580 benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate CAS No. 2098110-11-1

benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B1480580
CAS No.: 2098110-11-1
M. Wt: 286.29 g/mol
InChI Key: QAYQRKFETOKURN-UHFFFAOYSA-N
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Description

“Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate” is a chemical compound. It’s part of a larger family of compounds known as 1,2,3-triazoles . These compounds have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR and MS analysis . For example, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the IR, 1H-NMR, and 13C NMR spectra of similar compounds have been reported .

Scientific Research Applications

Anticancer Agents

A study by Stefely et al. (2010) highlights the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which resulted in inhibitors of cancer cell growth. Specifically, one compound demonstrated an IC50 of 46 nM against MCF-7 human breast tumor cells. These compounds, sharing a structural motif with benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate, show potential as scaffolds for anticancer drugs due to their ability to inhibit tubulin polymerization and tumor cell growth (Stefely et al., 2010).

Radiolabeling Ligands

Zhou Wei (2009) describes the synthesis of compounds by click chemistry, including azides and an alanine analogue, yielding products with potential as radiolabeling ligands. This study underscores the versatility of triazole-containing compounds in creating functionalized molecules for imaging and diagnostic purposes (Zhou Wei, 2009).

Antimicrobial and Antitubercular Activity

Research on pyrrolidine derivatives bearing a 1,2,4-triazole ring has demonstrated significant biological activities, including antimicrobial and antitubercular effects. Such structures are valuable in the development of new clinical drugs, highlighting the importance of triazole and azetidine cores in medicinal chemistry (Prasad et al., 2021).

Synthetic Methodology

Hou et al. (2016) report an efficient scale-up synthesis of a selective isoxazole-containing S1P1 receptor agonist, showcasing the critical role of triazole intermediates in synthesizing complex molecules for therapeutic use. This example illustrates the utility of triazole-based methodologies in drug synthesis and development (Hou et al., 2016).

Mechanism of Action

Target of Action

The primary targets of Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Compounds containing the 1,2,3-triazole moiety are known to bind with a variety of enzymes and receptors, showing versatile biological activities . They can act as hydrogen bond acceptors and donors, simultaneously , thereby offering various types of binding to the target enzyme .

Mode of Action

The exact mode of action of This compound It is known that 1,2,3-triazoles can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

The specific biochemical pathways affected by This compound Compounds containing the 1,2,3-triazole moiety have been found to show various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is known that 1,2,3-triazoles are chemically and biologically stable , which may influence their bioavailability.

Result of Action

The specific molecular and cellular effects of This compound Compounds containing the 1,2,3-triazole moiety have been found to show various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that 1,2,3-triazoles are chemically and biologically stable , suggesting that they may be resistant to various environmental factors.

Safety and Hazards

The safety and hazards associated with similar compounds have been noted . For instance, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, a related compound, is known to cause serious eye irritation and may cause respiratory irritation .

Future Directions

The future directions for the study of similar compounds include further investigation of their potential applications in various fields, such as medicinal chemistry . For instance, the apoptosis-inducing ability and tubulin polymerization inhibition of these compounds could be further explored .

Biochemical Analysis

Biochemical Properties

Benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring can form stable complexes with metal ions, which can be crucial for enzyme catalysis. This compound has been shown to interact with enzymes such as topoisomerase IV and COVID-19 main protease, exhibiting inhibitory effects . These interactions are primarily driven by hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex.

Cellular Effects

This compound has demonstrated significant effects on various cell types. In cancer cell lines such as BT-474, HeLa, and MCF-7, this compound induces apoptosis, leading to cell death . It influences cell signaling pathways by inhibiting tubulin polymerization, which is essential for cell division. Additionally, it affects gene expression by modulating the activity of transcription factors, thereby altering cellular metabolism and promoting apoptotic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest at the sub-G1 and G2/M phases, ultimately inducing apoptosis. Furthermore, it interacts with the catalytic domain of topoisomerase IV, inhibiting its activity and preventing DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination from the body. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthetic processes . These interactions can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which regulate its intracellular concentration . Additionally, it can bind to serum proteins, facilitating its distribution throughout the body. These interactions can affect the localization and accumulation of the compound in target tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments such as the nucleus and mitochondria, where it exerts its biological effects . These localization patterns are crucial for its activity, as they determine the accessibility of target biomolecules and the overall efficacy of the compound.

Properties

IUPAC Name

benzyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-9-12-6-18(16-15-12)13-7-17(8-13)14(20)21-10-11-4-2-1-3-5-11/h1-6,9,13H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYQRKFETOKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
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benzyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

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